ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves the reaction of quinazoline derivatives with morpholine and ethyl esters under specific conditions. One common method includes the use of microwave-assisted reactions, which can enhance the reaction rate and yield . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the formation of the triazoloquinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: Known for their anti-inflammatory and anticancer activities.
Thiazolo[2,3-b]quinazolines: Exhibiting antimicrobial and antioxidant properties.
Uniqueness
ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate stands out due to its unique combination of a morpholine ring and a triazoloquinazoline core, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H17N5O3 |
---|---|
Molecular Weight |
327.34g/mol |
IUPAC Name |
ethyl 5-morpholin-4-yltriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C16H17N5O3/c1-2-24-16(22)13-15-17-14(20-7-9-23-10-8-20)11-5-3-4-6-12(11)21(15)19-18-13/h3-6H,2,7-10H2,1H3 |
InChI Key |
IQTOGKOJDLWZPS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCOCC4 |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCOCC4 |
solubility |
27.2 [ug/mL] |
Origin of Product |
United States |
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